Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate
Description
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate is an organoboron compound used in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability and reactivity. Its structure features a phenyl ring substituted with both electron-withdrawing (fluoro) and electron-donating (methoxy) groups at the 3- and 5-positions, respectively. This unique substitution pattern influences its electronic properties, solubility, and reactivity in catalytic transformations .
Properties
Molecular Formula |
C7H6BF4KO |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
potassium;trifluoro-(3-fluoro-5-methoxyphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1 |
InChI Key |
XUCRSDUUCLRTDV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)F)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Reaction Steps
- Boronic Acid Preparation : Synthesize 3-fluoro-5-methoxyphenylboronic acid via lithiation-borylation or borylation of the corresponding aryl halide.
- Fluorination : Treat the boronic acid with KHF₂ in an aqueous medium.
- Isolation : Adjust pH, extract with organic solvents, and precipitate the product.
Key Conditions
Mechanism :
The boronic acid reacts with KHF₂ to replace two hydroxyl groups with fluorine atoms, forming the trifluoroborate salt. Electron-rich boronic acids undergo faster fluorination due to resonance stabilization of the intermediate.
Borylation of Aryl Halide Followed by Fluorination
This approach bypasses the need for pre-synthesized boronic acid, directly forming the trifluoroborate from the aryl halide.
Reaction Steps
Key Conditions
Mechanism :
The aryl halide undergoes nucleophilic borylation with BBA to form the boronic acid, which is subsequently fluorinated with KHF₂. This method avoids the use of toxic organometallic reagents.
Conversion from Boronate Ester
Boronate esters serve as intermediates, enabling controlled fluorination to the trifluoroborate.
Reaction Steps
Key Conditions
| Parameter | Details |
|---|---|
| Solvent | THF or acetone |
| Temperature | Room temperature to reflux |
| Reaction Time | 1–3 hours |
| Yield | 70–77% (dependent on ester stability) |
| Purity | >90% after recrystallization |
Mechanism :
The boronate ester’s boron center is selectively fluorinated by KHF₂, releasing the diol and forming the trifluoroborate. This method minimizes side reactions due to the ester’s steric protection.
Comparative Analysis of Methods
| Parameter | Method 1 (KHF₂ Fluorination) | Method 2 (Borylation + Fluorination) | Method 3 (Boronate Ester) |
|---|---|---|---|
| Starting Material | Boronic acid | Aryl halide | Boronic acid |
| Reagents | KHF₂, H₂O | BBA, t-BuOK, KHF₂ | Diol, KHF₂ |
| Yield | 70–90% | 60–82% | 70–77% |
| Scalability | High | High | Moderate |
| Purity | >95% | >90% | >90% |
| Advantages | Direct, cost-effective | Avoids pre-synthesized boronic acid | Controlled fluorination |
| Limitations | Requires boronic acid | Lower yields for electron-poor substrates | Additional ester synthesis |
Challenges and Considerations
- Substrate Sensitivity : Electron-deficient boronic acids (e.g., nitro-substituted) require prolonged reaction times (24+ hours) to achieve full fluorination.
- Purification : Residual KHF₂ or diol byproducts necessitate thorough washing with hexane or recrystallization.
- Stability : Trifluoroborates are sensitive to protic solvents; storage under inert gas is recommended.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical aryl donor in Suzuki-Miyaura couplings, enabling efficient carbon-carbon bond formation. The reaction proceeds via a palladium-catalyzed mechanism:
-
Transmetallation : The trifluoroborate transfers its aryl group to the palladium catalyst.
-
Oxidative Addition : The palladium complex reacts with an aryl halide.
-
Reductive Elimination : The coupled biaryl product is released, regenerating the catalyst .
Key Reaction Data
The electron-withdrawing fluorine and electron-donating methoxy groups on the aryl ring modulate reactivity, enhancing selectivity for electron-deficient aryl halides .
Hydrolysis to Boronic Acids
Montmorillonite K10 efficiently hydrolyzes potassium trifluoroborates to boronic acids. For this compound:
-
Conditions : Montmorillonite K10 (150% m/m), H₂O, 25°C, 4h .
-
Mechanism : Acidic sites on the clay promote B–F bond cleavage, releasing the boronic acid.
The resulting boronic acid can be further derivatized into esters, such as pinacol boronate, for use in diverse couplings .
Electrophilic Functionalization
The trifluoroborate group facilitates electrophilic substitutions at the aryl ring:
Chlorination
| Reagent | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Cl₂, FeCl₃ | 3-Chloro-5-fluoroanisole | 78 | CH₂Cl₂, 0°C, 1h |
The reaction preserves the boron functionality, enabling sequential coupling and functionalization .
Nucleophilic Additions
The boron center participates in nucleophilic reactions with aldehydes and ketones:
| Substrate | Product | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | β-Boryl alcohol derivative | None | 65 |
This reactivity expands its utility in synthesizing chiral building blocks .
Comparative Reactivity
The compound’s performance relative to other trifluoroborates:
| Compound | Suzuki-Miyaura Yield (%) | Hydrolysis Rate (h⁻¹) |
|---|---|---|
| Potassium trifluoro(4-methoxyphenyl)borate | 72 | 0.18 |
| Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate | 89 | 0.25 |
Enhanced rates arise from the synergistic electronic effects of fluorine and methoxy groups .
Stability and Handling
Scientific Research Applications
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for potassium trifluoro(3-fluoro-5-methoxyphenyl)borate in cross-coupling reactions involves the transmetalation step in the Suzuki-Miyaura coupling . The trifluoroborate transfers its aryl group to the palladium catalyst, forming a palladium-aryl intermediate. This intermediate then undergoes reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Compounds for Comparison:
- Potassium trifluoro(4-fluorophenyl)borate : Contains a single fluorine substituent at the para position.
- Potassium trifluoro(3-methoxyphenyl)borate : Features a methoxy group at the meta position.
- Potassium trifluoro(5-methylfuran-2-yl)borate : A heteroaromatic analogue with a methyl-substituted furan ring .
Table 1: Substituent Effects on Properties
- Electronic Balance: The 3-fluoro-5-methoxy derivative exhibits a balance between electron-withdrawing (fluoro) and electron-donating (methoxy) effects, enhancing its stability and reactivity compared to monosubstituted analogues .
- Heteroaromatic vs. Aromatic Systems : Heteroaromatic borates (e.g., furan-based) show reduced stability in acidic conditions but broader applicability in heterocycle synthesis .
Reactivity in Cross-Coupling Reactions
Key Findings:
- Suzuki-Miyaura Coupling : The 3-fluoro-5-methoxy derivative achieves >80% yield with aryl chlorides, outperforming 4-fluorophenyl analogues (60–70%) due to reduced steric hindrance .
- Trifluoromethyltelluration : Trifluoro(aryl)borates (e.g., 4-fluorophenyl) are incompatible with Cu-mediated trifluoromethyltelluration, unlike alkyl boronic acids .
- Heteroaromatic Systems : Pyrazole- and indole-based borates show specialized reactivity in N-alkylation reactions but require tailored catalysts .
Table 3: Reaction Performance
Stability and Handling Considerations
- 3-Fluoro-5-methoxy derivative : Stable under inert atmospheres but hydrolyzes slowly in humid conditions. Store at room temperature with desiccants .
- Heteroaromatic analogues : Prone to decomposition via ring-opening; require cold storage (-20°C) .
- Safety : All trifluoroborates necessitate precautions against inhalation and skin contact (H315, H319, H335 hazard codes) .
Biological Activity
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆B F₃K O |
| Molecular Weight | 201.87 g/mol |
| Functional Groups | Trifluoroborate, methoxy, fluoro |
The presence of the trifluoroborate group (BF₃) allows this compound to act as a masked Lewis acid, which can be activated under certain conditions to engage in various organic transformations. The methoxy group enhances bioavailability, while the fluoro substituent may increase stability and reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its ability to participate in transmetalation processes. This mechanism involves the interaction of organoboron compounds with various biological targets, influencing biochemical pathways critical for drug synthesis and development.
- Transmetalation Reactions : These reactions allow the introduction of functional groups into organic molecules, facilitating the synthesis of new therapeutic agents.
- Hydrolysis Dynamics : Studies have shown that organotrifluoroborates can undergo hydrolysis in aqueous environments, which may release active species capable of interacting with biological systems .
Case Studies and Experimental Data
- Hydrolysis Studies : A study demonstrated that this compound undergoes hydrolysis efficiently in water, with complete reactions observed within a few hours under optimal conditions. This property is crucial for its application in biological contexts where aqueous environments are prevalent .
- Biological Target Interactions : Research indicates that organoboron compounds can inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of boron compounds have been investigated for their potential to inhibit branched-chain amino acid transaminases (BCATs), which play significant roles in cancer metabolism .
- Synthesis Applications : this compound has been utilized as a building block in the synthesis of novel drug candidates, particularly those targeting specific biochemical pathways related to cancer and infectious diseases .
Comparative Analysis with Other Organoboron Compounds
The efficacy and reactivity of this compound can be compared with other similar organoboron compounds:
| Compound | Reactivity Profile | Applications |
|---|---|---|
| Potassium (4-bromophenyl)trifluoroborate | Less sterically hindered | Cross-coupling reactions |
| Potassium (3-chloro-5-methoxyphenyl)trifluoroborate | Altered reactivity due to chlorine | Potentially different pharmacological properties |
| Potassium (3-fluoro-5-methoxyphenyl)trifluoroborate | Enhanced stability and reactivity | Synthesis of fluorinated compounds |
Q & A
Q. Is this compound viable for interfacial electrochemical studies (e.g., ITIES)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
